molecular formula C13H10ClFN2O2 B15116847 N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B15116847
M. Wt: 280.68 g/mol
InChI Key: JFVWSKHFFMZZRW-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and fluoro group on the phenyl ring, and a carboxamide group.

Properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O2/c1-17-6-2-3-9(13(17)19)12(18)16-11-5-4-8(15)7-10(11)14/h2-7H,1H3,(H,16,18)

InChI Key

JFVWSKHFFMZZRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the intermediate product. . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the inhibition of Toll-like receptor 4 (TLR4) signaling pathways. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound binds to TLR4, preventing its activation and subsequent signaling cascade .

Comparison with Similar Compounds

N-(2-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds such as ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242). Both compounds share the ability to inhibit TLR4 signaling, but this compound is unique due to its specific structural features and the presence of the pyridine ring .

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